molecular formula C5H4Br2S B176918 2,3-Dibromo-4-methylthiophene CAS No. 125257-38-7

2,3-Dibromo-4-methylthiophene

Cat. No. B176918
CAS RN: 125257-38-7
M. Wt: 255.96 g/mol
InChI Key: WBYLRMUZATVKLP-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-methylthiophene is a chemical compound with the empirical formula C5H4Br2S . It has a molecular weight of 255.96 . This compound is used as a reagent in the synthesis of hyper-branched polymers with tunable branching .


Synthesis Analysis

The synthesis of 2,3-Dibromo-4-methylthiophene and its derivatives often involves the Suzuki coupling reaction . This reaction is a convenient method for carbon-carbon bond formations in organic molecules .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-4-methylthiophene is characterized by a thiophene ring substituted with bromine atoms at the 2 and 3 positions and a methyl group at the 4 position .


Chemical Reactions Analysis

2,3-Dibromo-4-methylthiophene can undergo various chemical reactions. For instance, it can participate in palladium(0) catalyzed Suzuki cross-coupling reactions .


Physical And Chemical Properties Analysis

2,3-Dibromo-4-methylthiophene is a liquid at room temperature with a density of 1.984 g/mL at 25 °C . Its molecular weight is 255.96 .

Scientific Research Applications

Pharmaceutical Applications

“2,3-Dibromo-4-methylthiophene” is utilized in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives which act as inhibitors for a range of viruses including human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus. It’s also used in creating oral α7 nicotinic receptor agonists .

Agrochemicals

This compound serves as an intermediate in the production of agrochemicals, contributing to the development of pesticides and herbicides that protect crops from pests and diseases .

Flame Retardants

Due to its chemical properties, “2,3-Dibromo-4-methylthiophene” is employed as a flame retardant, adding fire-resistant qualities to materials .

Dyes and Pigments Production

It acts as a precursor in the production of various dyes and pigments, offering a spectrum of colors for industrial and artistic use .

Cosmetics and Fragrances

The compound finds its application in the cosmetics industry as an ingredient in fragrances, enhancing the scent profile of beauty products .

Drilling Fluid Additive

In the oil industry, it’s used as a drilling fluid additive, aiding in the lubrication and cooling of drill bits during the extraction process .

Metal Industry Catalyst

“2,3-Dibromo-4-methylthiophene” serves as a catalyst within the metal industry, facilitating various chemical reactions during metal processing .

Synthesis of Hyper-branched Polymers

It is also a reagent used in the synthesis of hyper-branched polymers with tunable branching properties, which have applications in coatings, adhesives, and other materials .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . It is harmful if swallowed and can cause serious eye damage . Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound .

Future Directions

Research on 2,3-Dibromo-4-methylthiophene and its derivatives is ongoing, with a focus on their synthesis and potential applications. For instance, they have been used in the synthesis of conjugated polythiophenes, which exhibit special optical and electrical properties . These compounds have potential applications in material science, including use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells .

properties

IUPAC Name

2,3-dibromo-4-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2S/c1-3-2-8-5(7)4(3)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYLRMUZATVKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560174
Record name 2,3-Dibromo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-4-methylthiophene

CAS RN

125257-38-7
Record name 2,3-Dibromo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dibromo-4-methylthiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A catholyte of 2 l of methanol, 500 ml of methylene chloride, 1 g of zinc chloride, 5 g of tetraethylammonium bromide and 159 g of a mixture of 3-methyl-2,4,5-tribromothiophene (95%) and 3-bromomethyl-2,5-dibromothiophene (5%) was electrolysed in the electrolysis cell 1 at a current density of 100 mA/cm2, a voltage of 7 to 8 V and a temperature of 28° to 38° C. The current consumption was 53 Ah. During the electrolysis, the pH of the catholyte was kept at a value between 5 and 7 by addition of a total of 150 g of sodium hydroxide in portions. After addition of 2 l of water to the catholyte, phase separation, extraction with CF2Cl--CFCl2 and removal of the solvent by distillation, 73.67 g of 3-bromo-4-methylthiophene (yield: 89.9%), 1.47 g of 2,4-dibromo-3-methylthiophene and 2,3-dibromo-4-methylthiophene (yield: 1.2%) and 4.16 g of 3-methylthiophene (yield: 8.9%) were obtained.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
159 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
5 g
Type
catalyst
Reaction Step Eight
Quantity
1 g
Type
catalyst
Reaction Step Nine

Synthesis routes and methods II

Procedure details

A catholyte of 300 ml of methanol, 100 ml of methylene chloride, 15 g of zinc chloride, 0.5 g of methyltrioctylammonium chloride and 31 g of 3-methyl-2,4,5-tribromothiophene were electrolysed in electrolysis cell 1 at a current density of 50 mA/cm2 at the start and 25 mA/cm2 at the end of the batch, a voltage of 4 or 3 V, a temperature of 34° to 24° C. and pH of -0.8. The current consumption was 14.8 Ah. After addition of 500 ml of water to the catholyte and working up as described in Example 1, 17.4 g of 2,4-dibromo-3-methylthiophene (yield: 73.4%), 0.71 g of 2,3-dibromo-4-methylthiophene (yield: 3%) and 2.92 g of 4-bromo-3-methylthiophene (yield: 17.8%) were obtained.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Quantity
15 g
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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